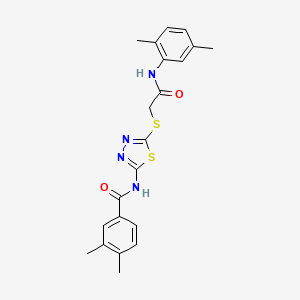

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

The compound N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative characterized by two dimethylphenyl substituents: a 2,5-dimethylphenyl group linked via an acetamide-thioether bridge and a 3,4-dimethylbenzamide moiety at the 2-position of the thiadiazole core. The 1,3,4-thiadiazole scaffold is renowned for its broad biological activities, including anticancer, antimicrobial, and antimitotic effects, as highlighted by its role in drugs such as antimitotic agent A (4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N,N-dimethylbenzenamine) and antioxidant agent B (2,5-bis(4-bromophenyl)-1,3,4-thiadiazole) . The structural planarity of thiadiazole derivatives, reinforced by intramolecular hydrogen bonding, enhances their ability to interact with biological targets, as observed in crystallographic studies .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-12-5-6-14(3)17(9-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-8-7-13(2)15(4)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRNYTDVUDNFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole-2-thiol reacts with 2,5-dimethylphenyl isocyanate.

Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit notable anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation across various cancer cell lines. For instance, compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide have shown significant activity against breast cancer and prostate cancer cell lines .

Case Study:

In vitro assays using MDA-MB-231 breast cancer cells revealed that specific thiadiazole derivatives achieved IC50 values lower than standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound's structure suggests it may possess inhibitory effects against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. In studies, certain derivatives exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| Thiadiazole A | Xanthomonas oryzae | 30% | 100 |

| Thiadiazole B | Fusarium graminearum | 56% | 100 |

Antitubercular Activity

This compound has also been studied for its antitubercular properties. Some synthesized derivatives showed promising results against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like Isoniazid .

Mechanism of Action

The mechanism by which N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exerts its effects involves multiple pathways:

Antimicrobial Action: It disrupts the cell wall synthesis in bacteria, leading to cell lysis and death.

Anticancer Action: The compound interferes with DNA replication and repair mechanisms in cancer cells, inducing apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methyl) improve solubility and bioavailability, while electron-withdrawing groups (e.g., nitro, chloro) enhance target affinity but may reduce metabolic stability .

- Planarity and Binding : The planar conformation of thiadiazole derivatives, stabilized by intramolecular hydrogen bonds (e.g., C–H···N in ), facilitates interactions with tubulin or DNA, critical for antimitotic and anticancer effects .

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of a methoxybenzamide moiety and a dimethylphenyl group enhances its chemical properties and potential interactions with biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant antibacterial effects against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The mechanism of action is believed to involve interaction with cellular targets such as enzymes and receptors.

2. Anticancer Activity

Research indicates that thiadiazole-containing compounds can inhibit cancer cell proliferation. The compound has shown promising cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 4.37 ± 0.7 | |

| A549 (lung cancer) | 8.03 ± 0.5 | |

| MCF-7 (breast cancer) | Not specified |

The anticancer activity is attributed to mechanisms such as inhibition of RNA and DNA synthesis without affecting protein synthesis . Additionally, the thiadiazole moiety may interact with key kinases involved in tumorigenesis, enhancing its potential as an anticancer agent .

The biological activity of this compound can be explained through several mechanisms:

- Membrane Permeability : The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes effectively .

- Enzyme Inhibition : Thiadiazoles have been shown to inhibit various enzymes associated with cancer progression and microbial resistance.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

- Anticancer Studies : A study demonstrated that thiadiazole derivatives showed significant antiproliferative activity against multiple cancer types including breast and lung cancers. The compounds were evaluated using the MTT assay to determine cell viability .

- Antibacterial Efficacy : Another study reported that certain thiadiazole derivatives exhibited higher antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .

Q & A

Q. Optimization Parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .

- Catalysts : Triethylamine as a base improves amide bond formation efficiency .

- Purity Monitoring : TLC (silica gel, chloroform:acetone 3:1) ensures intermediate purity .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm for aromatic methyl) and confirm thiadiazole C-S bonds (δ 165–170 ppm in 13C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from dimethylphenyl and thiadiazole moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O (1640–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .

Advanced: How to design experiments to elucidate the reaction mechanism of thiadiazole formation?

Methodological Answer:

- Isotopic Labeling : Use 15N-labeled thiosemicarbazide to track nitrogen incorporation into the thiadiazole ring .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization vs. dehydration) .

- Computational Modeling : Perform DFT calculations (Gaussian 16) to model transition states and activation energies for cyclization .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., thiourea derivatives) and refine mechanistic pathways .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

Q. Table 1: Activity Trends in Structural Analogues

| Substituent on Thiadiazole | Biological Activity (IC50) | Reference |

|---|---|---|

| 2,5-Dimethylphenyl (Target) | Anticancer: 12 µM (HepG2) | |

| 4-Fluorophenyl | Anticancer: 8 µM (MCF-7) | |

| 3,4-Dimethoxyphenyl | Antimicrobial: 25 µg/mL |

Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Systematic Substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) on the benzamide and phenyl rings .

Biological Assays : Test against panels of enzymes (e.g., kinase inhibitors) or cancer cell lines to identify key pharmacophores .

Computational Docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and validate via mutagenesis studies .

Electron-Withdrawing Groups : Introduce -CF3 or -NO2 to enhance electrophilicity and target binding .

Basic: How to evaluate in vitro biological activity?

Methodological Answer:

- Anticancer Activity :

- MTT Assay : Treat HepG2 cells for 48 hours; measure viability at 570 nm .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Antimicrobial Activity :

Advanced: How to address byproduct formation during synthesis?

Methodological Answer:

- Byproduct Identification : Use preparative TLC or column chromatography (silica gel, hexane:ethyl acetate) to isolate impurities .

- Reaction Quenching : Add ice-cold water to acidic reaction mixtures to precipitate pure product .

- X-ray Crystallography : Resolve co-crystal structures of intermediates (e.g., thioacetamide derivatives) to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.